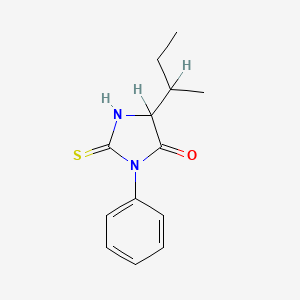

PTH-isoleucine

Beschreibung

Historical Context of Edman Degradation and the Genesis of PTH-Amino Acid Derivatives

In 1950, Pehr Edman introduced a revolutionary method for sequencing amino acids in a peptide, a process now known as Edman degradation. wikipedia.orgstoryblok.com This technique was developed to overcome the limitations of previous methods, which often involved harsh conditions that would damage the protein being studied. libretexts.org Edman's method involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide chain without disrupting the remaining peptide bonds, and then identifying the cleaved residue. wikipedia.orglibretexts.org

The key reagent in this process is phenyl isothiocyanate (PITC). libretexts.orglibretexts.org Under mildly alkaline conditions, PITC reacts with the uncharged N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative. wikipedia.orgstoryblok.com Subsequently, under acidic conditions, this derivatized amino acid is cleaved from the peptide as an anilinothiazolinone (ATZ) derivative. libretexts.orgehu.eus The ATZ-amino acid is then extracted and converted into a more stable phenylthiohydantoin (PTH) amino acid derivative through treatment with aqueous acid. wikipedia.orgstoryblok.comehu.eus This stable PTH-amino acid can then be identified using various analytical techniques. wikipedia.org The automation of the Edman degradation process in 1967 by Edman and Beggs significantly accelerated protein sequencing and led to its widespread adoption. wikipedia.orglongdom.org

Fundamental Role of PTH-Isoleucine in Sequential Protein and Peptide Sequencing Methodologies

Each of the 20 common amino acids, when subjected to Edman degradation, yields a unique PTH derivative. This compound is the specific derivative formed when isoleucine is the N-terminal amino acid of a peptide undergoing this sequencing process. The sequential nature of Edman degradation means that in each cycle, a single amino acid is removed and identified as its PTH derivative. libretexts.org For instance, if the N-terminal sequence of a peptide is Isoleucine-Glycine-Alanine, the first cycle of Edman degradation will yield this compound, the second will yield PTH-glycine, and the third will yield PTH-alanine.

The identification of this compound in a particular cycle of the degradation process definitively places an isoleucine residue at that position in the protein or peptide sequence. springernature.com This stepwise identification is the cornerstone of protein sequencing by this method. libretexts.orgehu.eus However, a notable challenge arises from the fact that isoleucine and leucine (B10760876) are isomers, meaning they have the same molecular weight. This can make their distinction difficult with some analytical methods. nih.govijcce.ac.ir

Evolution and Advancements in the Analytical Landscape for this compound

The methods for identifying PTH-amino acids, including this compound, have evolved significantly over time. Initially, paper chromatography and thin-layer chromatography were employed. ehu.eusscispace.comshimadzu.com However, these techniques have been largely superseded by high-performance liquid chromatography (HPLC). springernature.comnih.govnih.gov Modern automated protein sequencers are typically equipped with on-line HPLC systems for the immediate identification of the PTH-amino acid produced in each cycle. springernature.com The identification is based on comparing the retention time of the unknown PTH-amino acid with that of a known standard. storyblok.comspringernature.com

More recent advancements have seen the integration of mass spectrometry (MS) for the analysis of PTH derivatives. mtoz-biolabs.comnumberanalytics.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have proven to be highly sensitive for this purpose. numberanalytics.comacs.org Tandem mass spectrometry (MS/MS) is particularly powerful as it can provide structural information that allows for the unambiguous differentiation of isomeric PTH-amino acids like PTH-leucine and this compound based on their distinct fragmentation patterns. nih.govacs.orgstanford.edu Furthermore, emerging technologies like ambient pressure ion-mobility mass spectrometry (IMMS) have demonstrated the ability to separate and identify all common PTH-amino acids, including the isomers PTH-leucine and this compound, in a single, rapid analysis. nih.gov These advancements continue to push the boundaries of sensitivity and accuracy in protein sequencing. abcam.commarketresearch.com

Research Findings on this compound

Detailed studies have focused on optimizing the separation and identification of PTH-amino acids. For instance, various HPLC solvent systems have been developed to achieve excellent resolution of all 20 common PTH-amino acids. nih.govnih.gov The development of reversed-phase HPLC columns, such as C18 columns, has been instrumental in this progress. storyblok.comnih.gov

In the realm of mass spectrometry, research has established specific fragmentation patterns for this compound that allow it to be distinguished from PTH-leucine. The negative-ion mass spectrum of the [M-H]- ion of this compound shows characteristic losses of both methane (B114726) and ethane, whereas PTH-leucine primarily shows a loss of propane (B168953). nih.gov This provides a reliable method for their differentiation.

The table below summarizes some of the key analytical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C13H16N2OS | chemimpex.com |

| Molecular Weight | 248.34 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 178 - 182 °C | chemimpex.com |

| Common Analytical Technique | High-Performance Liquid Chromatography (HPLC) | springernature.comnih.govnih.gov |

| Advanced Analytical Technique | Mass Spectrometry (MS) | mtoz-biolabs.comnumberanalytics.comacs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butan-2-yl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRFWXLNHGJLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964899 | |

| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5066-94-4 | |

| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5066-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5066-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Derivatization Studies of Pth Isoleucine Formation Within Peptide Sequencing

Reaction of Phenylisothiocyanate with N-Terminal Isoleucine Residues

The initial step of the Edman degradation is the coupling reaction, where phenylisothiocyanate (PITC) reacts with the uncharged α-amino group of the N-terminal amino acid. wikipedia.orgcreative-biolabs.com In the case of a peptide with N-terminal isoleucine, the process begins under mildly alkaline conditions (pH ~9.0). creative-biolabs.compressbooks.pub This basic environment ensures that the N-terminal amino group is deprotonated, making it a reactive nucleophile. creative-biolabs.com The nucleophilic amino group of the isoleucine residue attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the PITC molecule. creative-biolabs.comshimadzu.com This reaction results in the formation of a phenylthiocarbamoyl derivative, specifically a phenylthiocarbamoyl-isoleucine-peptide (PTC-isoleucine-peptide). creative-proteomics.commgcub.ac.inpsiberg.com This derivatization effectively "tags" the N-terminal isoleucine for the subsequent cleavage step. creative-biolabs.com

Table 1: Conditions for the Coupling Reaction

| Parameter | Condition | Purpose |

| Reagent | Phenylisothiocyanate (PITC) | Labels the N-terminal amino group. metwarebio.com |

| pH | Mildly Alkaline (~9.0) | Deprotonates the amino group, enhancing its nucleophilicity. creative-biolabs.compressbooks.pub |

| Product | Phenylthiocarbamoyl (PTC) derivative | A stable intermediate for the cleavage reaction. psiberg.com |

Formation and Transformation of Cyclical Phenylthiocarbamoyl and Anilinothiazolinone Derivatives

Following the coupling reaction, the PTC-isoleucine-peptide undergoes cyclization and cleavage under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA). shimadzu.comehu.eusfujifilm.com In this step, the sulfur atom of the phenylthiocarbamoyl group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond—the one linking the isoleucine residue to the rest of the peptide chain. creative-biolabs.comgoogle.com

This intramolecular attack leads to the cyclization of the N-terminal residue and the cleavage of the first peptide bond. creative-biolabs.comgoogle.com The result is the release of the isoleucine residue as an anilinothiazolinone derivative (ATZ-isoleucine), a cyclical compound. creative-proteomics.commgcub.ac.in The remainder of the peptide chain, now one amino acid shorter and with a new N-terminus, is left intact and can be isolated for the next cycle of degradation. wikipedia.orgcreative-proteomics.commgcub.ac.in The ATZ derivative is generally unstable. metwarebio.comcsic.es While the theoretical product of this cleavage step is the ATZ amino acid, in practice, some partial conversion to the PTC and PTH forms can occur due to the acidic environment. google.com

Quantitative Conversion of Anilinothiazolinone-Isoleucine to Stable PTH-Isoleucine

The unstable ATZ-isoleucine derivative is selectively extracted, typically into an organic solvent like ethyl acetate (B1210297), and then converted into a more stable form for analysis. wikipedia.orgehu.eus This conversion is achieved by treating the ATZ-isoleucine with aqueous acid under controlled heating. google.comgoogle.com This process facilitates the rearrangement of the anilinothiazolinone ring into the more stable phenylthiohydantoin (PTH) structure, yielding this compound. wikipedia.orggoogle.com

This final this compound derivative is a stable compound that can be reliably identified. google.comcsic.es Identification is commonly performed using high-performance liquid chromatography (HPLC). creative-proteomics.comcreative-proteomics.com The this compound is identified by comparing its retention time to that of a known standard. shimadzu.com Although isoleucine and its isomer leucine (B10760876) have identical molecular weights (113 Da), they can be distinguished by their different retention times in HPLC or by their distinct fragmentation patterns in collision-induced dissociation (CID) mass spectrometry. mgcub.ac.inacs.orgnih.gov

Table 2: Stages of this compound Formation

| Stage | Key Reagent/Condition | Intermediate/Product | Stability |

| Coupling | Phenylisothiocyanate (PITC), Alkaline pH | Phenylthiocarbamoyl (PTC)-Isoleucine | Stable |

| Cleavage | Anhydrous Acid (e.g., TFA) | Anilinothiazolinone (ATZ)-Isoleucine | Unstable csic.es |

| Conversion | Aqueous Acid, Heat | Phenylthiohydantoin (PTH)-Isoleucine | Stable google.comcsic.es |

Factors Influencing Reaction Efficiency and Derivative Stability in this compound Derivatization

The efficiency of this compound formation and the stability of its precursors are influenced by several factors throughout the Edman degradation process.

Reaction Conditions: The pH and temperature must be carefully controlled at each step. The coupling reaction requires alkaline conditions, while the cleavage and conversion steps require acidic conditions. pressbooks.pubpsiberg.com The use of anhydrous conditions during the cleavage step is crucial to minimize acid hydrolysis of other peptide bonds within the chain, which would generate new N-termini and create background noise in subsequent cycles. ehu.eus

Side Reactions and Byproducts: Phenylisothiocyanate can react with traces of water or other molecules, leading to byproducts like diphenylthiourea (DPU) that can interfere with the analysis. shimadzu.com The presence of certain antioxidants, such as dithiothreitol (B142953) (DTT) in the conversion reagent, can also create interfering peaks during HPLC analysis. fujifilm.com

Amino Acid Properties: The chemical nature of the amino acid itself can play a role. For instance, the hydrophobicity of isoleucine may influence the efficiency of its extraction and subsequent analysis. mdpi.com While aspartic acid's ATZ derivative shows a high tendency to convert to PTH during the cleavage step, the stability of other ATZ-amino acids can vary. google.com

N-Terminal Modification: The Edman degradation will not proceed if the N-terminal amino group of the isoleucine is chemically modified, for example, through acetylation. wikipedia.orgcreative-proteomics.com Such modifications block the initial coupling reaction with PITC. creative-proteomics.com

Advanced Analytical Methodologies for Pth Isoleucine Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) in PTH-Isoleucine Identification and Separation

HPLC is a cornerstone technique for the analysis of PTH-amino acids, enabling their separation and identification based on their physicochemical properties. creative-biolabs.comresearchgate.net The method relies on the differential partitioning of analytes between a stationary phase and a mobile phase. ucl.ac.uk For PTH-amino acids, reversed-phase HPLC is the most common approach. tandfonline.com

Reversed-Phase HPLC Separations for Optimal this compound Resolution

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating PTH-amino acids based on their hydrophobicity. nih.gov In this method, a nonpolar stationary phase, typically a silica (B1680970) support bonded with alkyl chains (e.g., C8 or C18), is used in conjunction with a polar mobile phase. hawach.comsepscience.com The hydrophobic nature of the this compound side chain leads to its retention on the column, allowing for its separation from other, more polar or less hydrophobic, PTH-amino acids.

The resolution of this compound from its isomer PTH-leucine is a critical aspect of the separation. While they have very similar hydrophobicities, subtle differences in their structures can be exploited to achieve separation. knauer.net The choice of stationary phase and mobile phase composition is crucial in this regard. C18 columns, with their longer alkyl chains, generally provide greater hydrophobic interactions and are often used for the separation of complex mixtures of PTH-amino acids. hawach.comsepscience.com However, C8 columns can also be effective and may offer different selectivity. hawach.comnih.gov The separation of this compound from other PTH-amino acids has been successfully demonstrated on both C8 and C18 columns. tandfonline.comcore.ac.uk For instance, a study utilizing a Spherisorb C8 column was able to separate the two isomers of this compound. core.ac.uk

Optimization of Isocratic and Gradient Elution Systems for this compound Analysis

The elution of this compound from the HPLC column can be achieved using either an isocratic or a gradient elution system. knauer.net

Isocratic Elution: In an isocratic system, the composition of the mobile phase remains constant throughout the analysis. knauer.net This method offers the advantage of a more stable baseline, which is particularly beneficial for high-sensitivity detection, and excellent reproducibility of retention times. core.ac.uk An isocratic separation of PTH-amino acids, including the resolution of this compound isomers, has been achieved using a mobile phase containing 2-propanol. core.ac.uk Isocratic systems are often favored for their simplicity and low cost. core.ac.uk

Gradient Elution: A gradient elution system involves changing the composition of the mobile phase during the chromatographic run. knauer.net Typically, the concentration of the organic solvent (strong solvent), such as acetonitrile (B52724), is gradually increased. This allows for the separation of compounds with a wide range of hydrophobicities in a single run. Gradient elution can lead to sharper peaks and higher detection sensitivity, with reports of a 3 to 5 times increase in peak height compared to isocratic methods. fujifilm.com This enhanced sensitivity is particularly advantageous for analyzing trace amounts of PTH-amino acids. fujifilm.com A multistep linear gradient with two solvents, such as sodium acetate-acetonitrile and water-acetonitrile, has been successfully used to resolve a complex mixture of 26 PITC-amino acid adducts, including leucine (B10760876) and isoleucine. umich.edu

The choice between an isocratic and a gradient system depends on the specific requirements of the analysis. While isocratic systems offer stability and reproducibility, gradient systems provide higher sensitivity and are more suitable for complex samples. core.ac.ukfujifilm.com

Development of Column Chemistry and Mobile Phase Compositions for this compound Specificity

The specificity of this compound separation is highly dependent on the interplay between the column chemistry and the mobile phase composition.

Column Chemistry: The most commonly used stationary phases for PTH-amino acid analysis are silica-based reversed-phase columns, such as C8 (octyl) and C18 (octadecyl). hawach.comsepscience.com C18 columns are more hydrophobic and generally provide stronger retention for non-polar analytes like this compound. sepscience.com However, the choice between C8 and C18 is not always straightforward, as factors like the bonding density and end-capping of the stationary phase also play a significant role in selectivity. sepscience.com For instance, a high-loaded C8 column might exhibit greater retention than a low-loaded C18 column. sepscience.com The use of hybrid particle technology in columns can reduce unwanted interactions with residual silanol (B1196071) groups on the silica surface, leading to improved peak shape.

Mobile Phase Composition: The mobile phase in reversed-phase HPLC for PTH-amino acids typically consists of an aqueous buffer and an organic modifier, most commonly acetonitrile. ucl.ac.uk The pH of the buffer can significantly influence the retention times of certain PTH-amino acids. nih.gov For this compound, which has a non-ionizable side chain, the effect of pH is less pronounced compared to acidic or basic PTH-amino acids. However, adjusting the pH can be crucial for resolving it from neighboring peaks. nih.gov The addition of ion-pairing agents, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. The concentration of the organic modifier is a key parameter for controlling retention. For example, a study demonstrated the separation of this compound using a mobile phase of acetate-buffered aqueous acetonitrile. umich.edu Another approach utilized a mobile phase containing 2-propanol and tetrahydrofuran. core.ac.uk

The following table summarizes different column and mobile phase combinations used for the separation of PTH-amino acids, including isoleucine.

| Column Type | Stationary Phase | Mobile Phase Composition | Elution Type | Reference |

| Reversed-Phase | Spherisorb C8 | 19.5% 2-propanol, 10 ml/l tetrahydrofuran, 5 or 15 mM sodium acetate (B1210297), pH 5.3 | Isocratic | core.ac.uk |

| Reversed-Phase | Lichrokart Supersphere RP8 | 19.5% 2-propanol, 10 ml/l tetrahydrofuran, 5 or 15 mM sodium acetate, pH 5.3 | Isocratic | core.ac.uk |

| Reversed-Phase | C18 | Solvent A: 0.05 M sodium acetate (pH 5.1)-acetonitrile (98:2, v/v); Solvent B: water-acetonitrile (40:60, v/v) | Gradient | umich.edu |

| Reversed-Phase | C18 | Acetonitrile-water gradient | Gradient | nih.gov |

| Reversed-Phase | C18 | 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) | Gradient | nih.gov |

Quantitative Determination and Sensitivity Limits of this compound via HPLC

Quantitative analysis of this compound by HPLC is typically performed by measuring the peak area or peak height in the chromatogram and comparing it to a calibration curve generated from known standards. fujifilm.com UV detection is commonly employed, with the detector set at a wavelength where PTH-amino acids exhibit strong absorbance, such as 254 nm or 269 nm. nih.govresearchgate.net

The sensitivity of HPLC methods for PTH-amino acid detection has significantly improved over the years. Early methods could detect quantities in the nanomole range. However, with advancements in column technology and detector design, the detection limits have been pushed to the picomole (pmol) and even femtomole (fmol) levels. core.ac.ukpnas.org

Picomole Level Detection: Several studies have reported the detection of PTH-amino acids in the low picomole range. For instance, an isocratic HPLC system was able to detect PTH-amino acid derivatives at a limit of 1-5 pmol. core.ac.uk Another method reported a practical detection limit of about 5 pmol.

Femtomole Level Detection: The use of gradient elution can enhance sensitivity, allowing for the detection of PTH-amino acids in the femtomole range. fujifilm.com One report indicates that with gradient elution, PTH-amino acids can be detected even in 500 fmol samples. fujifilm.com Capillary HPLC columns (0.3–0.5 mm in diameter) can further improve sensitivity to the 300–500 fmol level. pnas.org

The following table provides a summary of reported detection limits for PTH-amino acids using HPLC.

| Detection Limit | Elution Type | Column Type | Reference |

| 1-5 pmol | Isocratic | Reversed-Phase C8/RP8 | core.ac.uk |

| ~5 pmol | Not Specified | Reversed-Phase RP-8 | |

| 500 fmol | Gradient | Not Specified | fujifilm.com |

| 300-500 fmol | Not Specified | Capillary C18 | pnas.org |

| 150 pmol | Not Specified | Reversed-Phase | nih.gov |

Mass Spectrometry (MS) Techniques for Comprehensive this compound Analysis

Mass spectrometry has become an indispensable tool for the analysis of PTH-amino acids, offering high sensitivity and specificity. acs.org It can provide definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, which is particularly useful for distinguishing between isomeric compounds like this compound and PTH-leucine. acs.org

Electrospray Ionization (ESI) Mass Spectrometry for High-Sensitivity this compound Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like PTH-amino acids. uci.edu In ESI-MS, a solution of the analyte is passed through a charged capillary, generating highly charged droplets. uci.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS offers several advantages for this compound analysis:

High Sensitivity: ESI-MS is capable of detecting PTH-amino acids at very low levels. A methodology has been developed for high-sensitivity ESI-MS analysis of PTH-amino acid derivatives with a linear response observed in the 50–1000 fmol/µL concentration range. acs.orgacs.org Subfemtomole detection limits have been demonstrated for some PTH derivatives in selected reaction monitoring (SRM) experiments. acs.orgacs.org

Isomer Differentiation: While this compound and PTH-leucine have the same molecular weight, they can be distinguished based on their collision-induced dissociation (CID) product ion spectra. acs.orgacs.org The different fragmentation patterns arise from the distinct branching of their side chains. This capability is a significant advantage over HPLC with UV detection, which relies solely on retention time for identification.

Coupling with HPLC (LC-MS): ESI sources can be readily coupled with HPLC systems (LC-ESI-MS), combining the separation power of chromatography with the specificity and sensitivity of mass spectrometry. researchgate.net This allows for the online analysis of PTH-amino acids as they elute from the column, providing both retention time and mass spectral data for confident identification. researchgate.net

The development of sheathless CE-ESI-MS has further pushed the boundaries of sensitivity, with detection limits in the low ng/mL or even pg/mL range for PTH and its variants. nih.gov

Ion-Mobility Mass Spectrometry (IMMS) for Advanced this compound Resolution

Ion-Mobility Mass Spectrometry (IMMS) has emerged as a powerful technique for the separation and identification of PTH-amino acid derivatives, including the challenging isomeric pair, PTH-leucine and this compound. nih.gov This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond mass-to-charge ratio. acs.org

In a study utilizing an electrospray ionization (ESI) ambient pressure ion-mobility spectrometer coupled with a time-of-flight mass spectrometer (TOFMS), it was demonstrated that all 20 common PTH-amino acids could be differentiated. nih.gov Each PTH-amino acid, including this compound, exhibits a unique reduced mobility constant (K₀), which allows for their distinct separation. nih.gov This capability is particularly significant for resolving PTH-leucine and this compound, which are often difficult to distinguish using conventional mass spectrometric techniques alone. nih.gov The combination of drift time (from ion mobility) and flight time (from mass spectrometry) creates a unique two-dimensional spectral pattern for each PTH-amino acid. nih.gov

A key advantage of IMMS is its speed; a complete mixture of PTH-amino acids can be resolved in less than one minute. nih.gov Furthermore, the detection limits for PTH-amino acids using this method are in the nanogram range, corresponding to picomole levels, highlighting its sensitivity. nih.gov The introduction of polar modifier molecules into the buffer gas of the ion mobility spectrometer can selectively alter the mobilities of analytes, further aiding in the separation of overlapping ions like isoleucine and lysine. nih.gov

Recent advancements in IMMS, such as high-resolution traveling wave-based ion mobility separations (cIMS and SLIM), have enabled even greater resolving power through extended pathlengths. researchgate.net These developments continue to improve the ability to separate and characterize complex mixtures of PTH-amino acids.

Time-of-Flight Mass Spectrometry (TOFMS) Applications in this compound Profiling

Time-of-Flight Mass Spectrometry (TOFMS) is a fundamental tool in the analysis of PTH-amino acids, valued for its high speed and mass accuracy. researchgate.net In TOFMS, the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift tube. Lighter ions travel faster and reach the detector before heavier ions.

TOFMS is often coupled with other techniques, such as electrospray ionization (ESI) and laser desorption/ionization, to analyze PTH derivatives. For instance, an ESI-IMMS-TOFMS system has been successfully used to create a two-dimensional mobility/mass spectral pattern for the 20 common PTH-amino acids, enabling the differentiation of isomers like PTH-leucine and this compound. nih.gov

In the context of laser desorption/multiphoton ionization (LD/MPI), TOFMS is used to analyze the ions generated from the sample. stanford.edu This combination allows for the quantitative analysis of PTH-amino acids with high sensitivity, detecting amounts in the picomole to nanomole range. stanford.edu The mass spectra obtained are typically dominated by the parent ion peak, simplifying identification. stanford.edu Even with low-resolution TOF mass spectrometers, isomeric PTH-amino acids can be resolved. stanford.edu

The development of orthogonal acceleration TOFMS (oa-TOFMS) has been particularly advantageous for coupling continuous ion sources with TOF analysis, further enhancing its applicability. researchgate.net High-resolution TOF instruments can achieve mass accuracies of less than 5 ppm with internal calibration, crucial for confident identification of compounds like this compound. nih.gov

Laser Desorption/Multiphoton Ionization (LD/MPI) for this compound Characterization

Laser Desorption/Multiphoton Ionization (LD/MPI) is a sensitive and selective method for the analysis of thermally labile molecules like PTH-amino acids. stanford.edu This two-step laser methodology separates the desorption and ionization processes, allowing for independent optimization of each step. stanford.edu

The process begins with a CO₂ laser pulse that desorbs the PTH-amino acid from a surface. stanford.edu After a brief delay, a second ultraviolet (UV) laser pulse ionizes the cloud of desorbed neutral molecules through a process called resonance-enhanced multiphoton ionization (REMPI). stanford.edu In (1+1) REMPI, one photon electronically excites the molecule, and a second photon ionizes the excited state. stanford.edu This method is highly efficient and selective. stanford.edu

A key advantage of LD/MPI is that it typically produces mass spectra dominated by the parent ion, simplifying the identification of the analyte. stanford.edu For this compound, this technique allows for its differentiation from its isomer, PTH-leucine, based on their fragmentation patterns at low laser fluences. stanford.edu The method has been shown to be quantitative, with a linear response over several orders of magnitude in concentration, from picomoles to nanomoles. stanford.edu This makes it a powerful tool for the characterization of this compound in complex biological samples. stanford.edunih.gov

Collision-Induced Dissociation (CID) and Fragmentation Pattern Analysis for this compound Structural Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions, providing structural information. univ-evry.fr When applied to PTH-amino acids, CID is instrumental in distinguishing between isomeric forms, such as PTH-leucine and this compound, which have identical masses. nih.govacs.org

The fragmentation patterns generated by CID are unique to the structure of the molecule. For this compound, the decomposition of its [M-H]⁻ ion characteristically shows the elimination of both methane (B114726) and ethane. nih.gov In contrast, the PTH-leucine derivative primarily shows the loss of propane (B168953). nih.gov This difference in fragmentation allows for their unambiguous identification. nih.gov

Computational and experimental studies have systematically investigated the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine using CID. These studies confirm that the three structural isomers can be distinguished by their CID tandem mass spectra (MS/MS) collected at various collision energies. rsc.orgnih.gov

The ability to differentiate these isomers is crucial for accurate protein sequencing. aip.org High-energy CID, in particular, can provide a wealth of side-chain fragmentation information that aids in the elucidation of isobaric amino acids. aip.org The analysis of fragmentation patterns is a cornerstone for the structural elucidation of this compound and other PTH-amino acids. researchgate.net

Selected Reaction Monitoring (SRM) for Trace-Level this compound Quantification

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective targeted mass spectrometry technique used for quantifying specific molecules in complex mixtures. washington.educuni.cz This method is particularly well-suited for the trace-level quantification of this compound. acs.org

In an SRM experiment, a specific precursor ion (in this case, the this compound ion) is selected in the first stage of a tandem mass spectrometer (typically a triple quadrupole). washington.edu This precursor ion is then fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analysis stage. washington.edu The pair of mass-to-charge values for the precursor and fragment ions is called a "transition" and provides a high degree of specificity for the target analyte. washington.educuni.cz

The high selectivity and duty cycle of SRM result in quantitative analyses with exceptional sensitivity, often enhancing the lower detection limit by up to 100-fold compared to untargeted full-scan MS/MS analyses. washington.edu For PTH-amino acids, SRM has demonstrated sub-femtomole detection limits. acs.org

To achieve absolute quantification, a stable isotope-labeled internal standard of the target molecule is often used. researchgate.net By comparing the signal of the endogenous this compound to that of a known amount of its labeled counterpart, precise and accurate quantification can be achieved. researchgate.net The development of SRM assays involves the careful selection of unique precursor-product ion transitions to ensure the specificity of the measurement. nih.gov

Hybrid and Emerging Analytical Approaches for Enhanced this compound Detection

The continuous pursuit of higher sensitivity, specificity, and throughput in analytical chemistry has led to the development of hybrid and emerging techniques for the analysis of this compound. These approaches often combine the strengths of different analytical methodologies to overcome the limitations of individual techniques.

Integration of HPLC with Mass Spectrometry for Online this compound Analysis

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) has become a cornerstone for the online analysis of PTH-amino acids, including this compound. jst.go.jpjst.go.jpspringernature.com This powerful combination leverages the separation capabilities of HPLC with the sensitive and specific detection provided by MS. shimadzu.comamericanlaboratory.com

In a typical HPLC-MS setup for PTH-amino acid analysis, the mixture of derivatives is first separated on a reversed-phase HPLC column. researchgate.net The choice of column and mobile phase is crucial for achieving good resolution between the different PTH-amino acids, especially isomers like PTH-leucine and this compound. springernature.comshimadzu.com As the separated compounds elute from the column, they are introduced directly into the ion source of the mass spectrometer for online detection. jst.go.jpshimadzu.com

Various ionization techniques can be employed in HPLC-MS, with electrospray ionization (ESI) being common for PTH-amino acid analysis. acs.orgresearchgate.net The mass spectrometer can be operated in different modes, such as full-scan mode to obtain mass spectra of the eluting compounds or in a targeted mode like Selected Reaction Monitoring (SRM) for highly sensitive quantification. acs.orgresearchgate.net

The integration of HPLC with MS allows for the automated and rapid analysis of PTH-amino acids generated from protein sequencing. shimadzu.com For example, a system using a self-spouting and vacuum nebulizing assisted interface has been applied to measure the chemical ionization (CI) mass spectra of fifteen PTH-amino acids as they eluted from the separation column. jst.go.jp This online approach provides a continuous stream of data, correlating retention times from the HPLC with mass spectral information, leading to confident identification and quantification of this compound. springernature.comresearchgate.net

Multivariate Image Analysis-Thin Layer Chromatography (MIA-TLC) for Isomeric Isoleucine Differentiation

The differentiation of isomeric amino acids, such as isoleucine and leucine, presents a significant challenge in analytical chemistry due to their identical molecular weights and similar physicochemical properties. Phenylthiohydantoin (PTH) derivatives of these amino acids, including this compound, are commonly analyzed in protein sequencing. However, their structural similarity often leads to co-elution and overlapping spots in traditional chromatographic methods like Thin-Layer Chromatography (TLC), making accurate quantification difficult. researchgate.netresearchgate.net

Multivariate Image Analysis-Thin Layer Chromatography (MIA-TLC) has emerged as a powerful and cost-effective technique to overcome these limitations. nih.govresearchgate.net This method combines the separative capabilities of TLC with the data processing power of chemometrics applied to digital images of the chromatogram. nih.gov Even when a complete physical separation of the this compound and PTH-leucine spots is not achieved on the TLC plate, MIA-TLC can resolve their overlapped signals and enable their simultaneous quantification. researchgate.netresearchgate.net

The MIA-TLC process involves several key steps:

Sample Application and Development : Solutions containing this compound and its isomer are spotted onto a TLC plate, which is then developed in an optimized mobile phase. researchgate.netresearchgate.net

Image Acquisition : After development, a high-resolution digital image of the TLC plate is captured under controlled lighting conditions. researchgate.netresearchgate.net

Data Conversion and Processing : The digital image is processed by specialized software that converts the image data into two-dimensional or three-dimensional chromatograms. nih.govresearchgate.net

Multivariate Calibration : A multivariate calibration model, typically Partial Least Squares (PLS) regression, is built using a set of calibration standards with known concentrations of the analytes. researchgate.netnih.gov This model establishes a mathematical relationship between the chromatographic data (the pixel information from the images) and the concentration of each component.

Quantification : The developed model is then used to predict the concentrations of this compound and its isomer in unknown samples based on their digital chromatographic images. researchgate.netresearchgate.net

Research has demonstrated the successful application of MIA-TLC for the simultaneous determination of leucine and isoleucine. researchgate.netresearchgate.net While these studies focused on the free amino acids, the principle is directly applicable to their PTH derivatives. In one such study, linear calibration graphs were achieved with low detection limits and the model's predictive ability was validated with high recovery rates in complex samples. researchgate.netresearchgate.net This indicates that MIA-TLC can effectively resolve the overlapping signals from isomeric compounds. researchgate.net

The table below summarizes typical performance metrics for the MIA-TLC method in differentiating and quantifying isomeric amino acids, based on published research findings. researchgate.netresearchgate.net

| Parameter | Leucine | Isoleucine | Reference |

| Detection Limit (μg) | 0.60 | 0.48 | researchgate.netresearchgate.net |

| Root Mean Square Error of Prediction (RMSEP) (μg) | 0.008 | 0.009 | researchgate.netresearchgate.net |

| Recovery in Diluted Serum Plasma (%) | 95-105 | 95-105 | researchgate.netresearchgate.net |

Circular Dichroism (CD) Spectroscopy in Conjunction with MS for Chiral this compound Identification

The unambiguous identification of a specific stereoisomer of this compound (e.g., L-PTH-isoleucine vs. D-PTH-isoleucine) requires analytical techniques that are sensitive to chirality. Circular Dichroism (CD) spectroscopy is a powerful method for characterizing chiral molecules. researchgate.netmdpi.com When used in conjunction with Mass Spectrometry (MS), which provides definitive molecular weight and structural information, a comprehensive and unequivocal identification of chiral this compound can be achieved. researchgate.netacs.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com Enantiomers, which are non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images of each other. For instance, L-PTH-isoleucine would produce a CD spectrum that is the mirror image of the spectrum for D-PTH-isoleucine. This property allows for the direct differentiation and quantification of enantiomers in a mixture. researchgate.net The technique is highly sensitive to the molecule's three-dimensional structure, making it an invaluable tool for stereochemical analysis. oup.comrsc.org

Mass Spectrometry (MS) for Structural Confirmation

While CD spectroscopy excels at differentiating enantiomers, it does not provide information about the molecular weight or the primary structure of the analyte. Mass Spectrometry is employed to fill this gap. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise mass-to-charge ratio (m/z) of the this compound molecule, confirming its elemental composition. acs.org Furthermore, tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID), can be used to fragment the molecule. acs.org The resulting fragmentation pattern is a unique fingerprint that confirms the identity of the compound as this compound and can even be used to distinguish it from its structural isomer, PTH-leucine, based on characteristic side-chain cleavages. acs.orgwvu.edu

Synergistic Approach

The combination of CD and MS provides complementary information for the complete characterization of chiral this compound. The analytical workflow would typically involve:

Separation (Optional): A preliminary separation of a mixture might be performed using a technique like High-Performance Liquid Chromatography (HPLC).

Chiral Analysis by CD: The sample is analyzed by a CD spectropolarimeter to determine its chiral nature and the relative proportions of the L- and D-enantiomers. researchgate.net

Structural Verification by MS: The same sample is analyzed by MS and MS/MS to confirm the molecular weight and covalent structure, definitively identifying the molecule as this compound. acs.org

This dual-technique approach ensures that the identified molecule is not only correctly identified as this compound but that its specific stereoisomeric form is also unambiguously determined.

The distinct roles of CD spectroscopy and MS in the analysis of this compound are summarized in the table below.

| Technique | Analytical Principle | Information Provided | Role in this compound Analysis |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light. mdpi.com | Stereochemical conformation (chirality). | Differentiates between L- and D-PTH-isoleucine enantiomers. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. acs.org | Molecular weight and elemental composition. | Confirms the molecular mass of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions and analysis of the fragments. acs.org | Covalent structure and fragmentation pattern. | Confirms the structural identity and distinguishes from isomers like PTH-leucine. |

Differentiation and Isomeric Analysis of Pth Isoleucine in Complex Mixtures

Methodologies for Discriminating between PTH-Isoleucine and PTH-Leucine Isomers

Distinguishing between this compound and PTH-leucine requires techniques that can probe the subtle differences in their physical and chemical properties. Researchers have successfully employed a combination of chromatographic, mass spectrometric, and ion mobility techniques to achieve this separation.

Exploiting Retention Time Differences in Chromatographic Separations

High-performance liquid chromatography (HPLC) is a fundamental tool in the analysis of PTH-amino acids. springernature.com The separation of this compound and PTH-leucine can be achieved by leveraging their slight differences in hydrophobicity, which translate to distinct retention times on a reversed-phase HPLC column. creative-proteomics.comumich.edu

Under optimized isocratic or gradient elution conditions, this compound typically elutes slightly later than PTH-leucine. mgcub.ac.incore.ac.ukresearchgate.net The choice of stationary phase, such as C18 or C8, and the composition of the mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer, are critical factors in achieving baseline resolution. creative-proteomics.comumich.educore.ac.uk For instance, one study demonstrated that a reversed-phase HPLC method using an octadecylsilyl stationary phase could effectively separate a mixture of PTH-amino acids, including the isoleucine and leucine (B10760876) isomers, in under 12 minutes with high reproducibility. umich.edu Another approach utilized 2-propanol as an alternative to acetonitrile in the mobile phase, also achieving good separation of the isomers. core.ac.uk

Interactive Table 1: Chromatographic Separation of PTH-Amino Acid Isomers

| PTH-Amino Acid | Typical Retention Time (min) | Chromatographic System |

| This compound | 28.3 | Reversed-phase HPLC with C18 column researchgate.net |

| PTH-Leucine | 28.5 | Reversed-phase HPLC with C18 column researchgate.net |

| This compound | ~9.49 | Reversed-phase HPLC with octadecylsilyl stationary phase umich.edu |

| PTH-Leucine | ~9.20 | Reversed-phase HPLC with octadecylsilyl stationary phase umich.edu |

Note: Retention times are illustrative and can vary significantly based on the specific HPLC system, column, and elution conditions.

Utilization of Unique Fragmentation Patterns in Mass Spectrometry

While standard mass spectrometry measures the mass-to-charge ratio and cannot alone distinguish between isomers, tandem mass spectrometry (MS/MS) provides a powerful solution. nih.govresearchgate.net In MS/MS, precursor ions are isolated and fragmented, and the resulting product ions create a unique "fingerprint" for each molecule.

When subjected to collision-induced dissociation (CID), this compound and PTH-leucine produce distinct fragmentation patterns. researchgate.netresearchgate.net The fragmentation of the side chain is key to their differentiation. nih.gov For example, in negative-ion mode, the [M-H]⁻ ion of PTH-leucine characteristically loses a propane (B168953) molecule, while this compound eliminates both methane (B114726) and ethane. nih.gov In positive-ion mode, electron-based fragmentation methods like electron-activated dissociation (EAD) can generate specific fragment ions. EAD induces secondary fragmentation of the side chains within the z-ions, leading to the formation of a diagnostic w-ion at z-29 for isoleucine (loss of C₂H₅) and z-43 for leucine (loss of C₃H₇). sciex.com These unique fragmentation patterns allow for the unambiguous identification of each isomer. nih.govresearchgate.net

Interactive Table 2: Diagnostic Mass Spectrometry Fragments for this compound and PTH-Leucine

| Isomer | Fragmentation Technique | Key Diagnostic Fragment(s) | Reference |

| This compound | Negative-ion CID | Elimination of methane and ethane | nih.gov |

| PTH-Leucine | Negative-ion CID | Major loss of propane | nih.gov |

| This compound | EAD-MS/MS | w-ion (z-29) | sciex.com |

| PTH-Leucine | EAD-MS/MS | w-ion (z-43) | sciex.com |

| 311-PTH Leucine | ESI-ion trap MS/MS | Fragment ion at m/z = 366.1 | nih.gov |

Note: "z-ion" refers to a type of fragment ion generated in certain MS/MS techniques. The numerical value indicates the mass difference from the z-ion due to the loss of a specific part of the side chain.

Application of Reduced Mobility Constants in Ion Mobility Spectrometry for Isomer Resolution

Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under an electric field. acs.orgacs.org Each PTH-amino acid possesses a unique reduced mobility constant (K₀), which allows for their differentiation, including the challenging PTH-leucine and this compound isomers. nih.gov

The combination of IMS with mass spectrometry (IM-MS) creates a powerful analytical tool where ions are separated first by their mobility and then by their mass-to-charge ratio. nih.gov This two-dimensional separation can resolve isomers that are indistinguishable by mass spectrometry alone. researchgate.net High-resolution ion mobility spectrometry (HRIM), utilizing techniques like Structures for Lossless Ion Manipulations (SLIM), provides even greater resolving power by extending the ion's path length, enabling the baseline resolution of isomeric species. acs.orgmdpi.com The introduction of polar modifier molecules into the buffer gas can also selectively alter the mobilities of analytes, further enhancing the separation of overlapping ions like isoleucine and lysine. nih.gov

Strategies for Identification of Modified and Non-Standard this compound Derivatives

Beyond the standard proteinogenic amino acids, proteins can contain a variety of post-translationally modified (PTM) residues. When a protein containing a modified isoleucine undergoes Edman degradation, it will yield a modified this compound derivative. Identifying these non-standard derivatives is crucial for a complete understanding of protein structure and function.

The primary strategy for identifying these derivatives relies on a combination of HPLC and mass spectrometry. creative-proteomics.com

HPLC Retention Time Shifts: Modified PTH-amino acids will typically exhibit different retention times compared to their standard counterparts. Establishing a comprehensive library of retention times for known PTH-amino acid derivatives is essential for initial identification. creative-proteomics.com

Mass Spectrometry Analysis: Mass spectrometry is indispensable for characterizing unknown or modified PTH derivatives. The mass difference between the observed PTH derivative and standard this compound can indicate the mass of the modification. Tandem mass spectrometry (MS/MS) can then be used to further elucidate the structure of the modification and its attachment site on the isoleucine residue. creative-proteomics.com For example, gas chromatography-mass spectrometry (GC-MS) has been used to identify tert-butyldimethylsilyl (TBDMS) derivatives of PTH-amino acids, with this compound-TBDMS showing characteristic ions at m/z 419, 447, and 476. scribd.com

Computational and Chemometric Approaches for Enhanced Isomer Resolution of PTH-Amino Acids

Computational and chemometric methods are increasingly being used to enhance the resolution and identification of isomeric PTH-amino acids from complex analytical data. These approaches can predict chromatographic behavior and deconvolve complex signals.

Chemometrics: Chemometric techniques, such as partial least-squares (PLS), are statistical methods used to analyze multivariate data. acs.orgrug.nl In the context of PTH-amino acid analysis, chemometrics can be applied to complex chromatograms or spectra to deconvolve overlapping peaks and identify the individual components. By building a model from a set of known standards, these methods can quantitatively determine the concentration of each isomer in a mixture. researchgate.net Molecular docking simulations can also offer insights into the interactions between chiral selectors and amino acid enantiomers, helping to predict elution order and understand the basis for chiral discrimination in chromatography. mdpi.com

These advanced analytical and computational strategies provide a robust toolkit for the unambiguous differentiation and analysis of this compound and its isomers, a critical step in the accurate sequencing of proteins.

Applications of Pth Isoleucine in Advanced Protein and Peptide Research

N-Terminal Protein and Peptide Sequencing via Automated Edman Degradation

The primary application of PTH-isoleucine is in the N-terminal sequencing of proteins and peptides using the Edman degradation method. pearson.comcreative-proteomics.com This classic technique, developed by Pehr Edman, allows for the stepwise removal and identification of amino acids from the amino-terminus (N-terminus) of a polypeptide chain. creative-proteomics.comcreative-proteomics.com The process is a cyclical series of chemical reactions that can be automated, providing a systematic way to determine a protein's primary structure. pearson.comshimadzu.eu

The Edman degradation procedure consists of three main steps per cycle:

Coupling: Under mildly alkaline conditions (pH ~9), the protein or peptide is treated with phenyl isothiocyanate (PITC). pearson.comcreative-proteomics.com This reagent reacts specifically with the free alpha-amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative. mgcub.ac.inwikipedia.org

Cleavage: The sample is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). pearson.comwikipedia.org This step cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, while leaving the rest of the peptide chain intact. mgcub.ac.innih.gov

Conversion and Identification: The unstable ATZ-amino acid is extracted and then converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with an aqueous acid. pearson.commgcub.ac.in If the original N-terminal amino acid was isoleucine, the resulting product is this compound. chemimpex.com This stable PTH-amino acid is then identified using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). mgcub.ac.inresearchgate.net The remaining peptide, now one residue shorter, can then re-enter the cycle to identify the next amino acid. pearson.com

The ability to differentiate this compound from PTH-leucine, its isomer, is a key advantage of this method, as they have identical molecular weights but different retention times in HPLC analysis. mgcub.ac.inmtoz-biolabs.com This distinction is crucial for accurate sequence determination.

Table 1: The Edman Degradation Cycle

| Step | Reagent(s) | Conditions | Product(s) |

|---|---|---|---|

| Coupling | Phenyl isothiocyanate (PITC) | Mildly alkaline (pH ~9) | Phenylthiocarbamoyl (PTC) peptide |

| Cleavage | Anhydrous acid (e.g., Trifluoroacetic Acid) | Anhydrous | Anilinothiazolinone (ATZ)-amino acid and shortened peptide |

| Conversion | Aqueous acid | Acidic | Phenylthiohydantoin (PTH)-amino acid (e.g., this compound) |

The evolution of microsequencing technology has been driven by the need to analyze ever-smaller quantities of protein. core.ac.uk A significant advance was the integration of High-Performance Liquid Chromatography (HPLC) for the identification of PTH-amino acids, which greatly increased the sensitivity of detection compared to older methods like thin-layer chromatography. core.ac.ukcore.ac.ukehu.eus This allows for the analysis of protein samples in the low picomole range. mgcub.ac.in

Modern automated protein sequencers combine the Edman reaction chemistry with an on-line HPLC system for immediate analysis of the PTH derivative produced in each cycle. shimadzu.eunih.govspringernature.com Further refinements in HPLC technology have improved the detection of this compound:

Isocratic HPLC Systems: The development of isocratic separation methods, which use a constant eluent composition, offers advantages over gradient systems. core.ac.uk Isocratic systems provide more stable baselines at high sensitivity settings, which is critical for the reliable identification of low quantities of PTH-amino acids like this compound. core.ac.uk They also offer excellent reproducibility and lower operational costs. core.ac.uk

High-Sensitivity Detectors: The use of high-sensitivity flow cells in modern HPLC systems enables the detection of PTH-amino acids from trace samples, pushing detection limits into the femtomole range. shimadzu.eunih.gov

Mass Spectrometry (MS): More recently, electrospray ionization mass spectrometry has been developed as a highly sensitive method for analyzing PTH-amino acid derivatives. acs.org MS can provide subfemtomole detection limits and can distinguish between leucine (B10760876) and isoleucine based on their collision-induced dissociation (CID) product ion spectra. acs.org

These technological advancements have made the identification of this compound and other PTH-amino acids more sensitive, reliable, and automated, facilitating the sequencing of proteins available in only minute quantities. mtoz-biolabs.comcore.ac.uk

This compound analysis is a powerful tool for studying post-translational modifications, specifically proteolytic cleavage. mgcub.ac.in Many proteins are synthesized as larger precursors that are cut by proteases to become active. oup.com To identify the exact location of this cut, a "divide and conquer" strategy is often employed. libretexts.orglibretexts.org The protein of interest is digested with a specific protease, which cleaves it into smaller peptide fragments. khanacademy.org

These fragments are then separated, and their N-terminal sequences are determined using Edman degradation. libretexts.org If a new N-terminus beginning with isoleucine is identified (by the appearance of this compound in the first cycle of sequencing), this pinpoints the exact site where the protease cleaved the original protein. mgcub.ac.in For instance, research on the Parathyroid Hormone 1 Receptor (PTH1R) used this method to identify a primary cleavage site at Ser61↓Ile62 by detecting isoleucine as the new N-terminal residue. nih.gov

Furthermore, the absence of an expected this compound signal can indicate that the N-terminus of the protein is "blocked." mgcub.ac.in N-terminal modifications, such as acetylation, are common in eukaryotic proteins and prevent the PITC coupling reaction, thus halting the Edman degradation process. mgcub.ac.increative-biolabs.com The failure to detect any PTH-amino acid, when an N-terminal isoleucine is expected based on gene sequence, is therefore strong evidence of such a modification.

A significant limitation of the Edman degradation method is that the chemical reactions in each cycle are not 100% efficient. creative-biolabs.com The stepwise yield for each cycle, even in highly optimized automated sequencers, is typically between 98% and 99%. pressbooks.pub While this is very high, the effect is cumulative. creative-biolabs.com

With each cycle, a small percentage of the peptide chains fail to react or cleave properly. This results in a gradual decrease in the amount of the target peptide available for the next cycle and a buildup of "lag" or background signal from the previous cycles. Consequently, the signal for the PTH-amino acid generated at each step becomes progressively weaker.

This cumulative loss of yield makes it increasingly difficult to confidently identify PTH-amino acids, including this compound, in later cycles. pressbooks.pub For this reason, Edman degradation is generally limited to sequencing the first 50 to 60 amino acids of a protein or peptide. mgcub.ac.inpressbooks.pub Beyond this point, the signal-to-noise ratio becomes too low for reliable detection of the this compound derivative. To sequence larger proteins, they must first be cleaved into smaller fragments, which are then sequenced individually. libretexts.org

Table 2: Factors Affecting Repetitive Cycle Yield and this compound Detection

| Factor | Impact on Yield | Consequence for this compound Detection |

|---|---|---|

| Incomplete Coupling | Reduces the amount of peptide derivatized with PITC in a given cycle. | Lower signal strength for this compound in the subsequent identification step. |

| Incomplete Cleavage | Leaves the N-terminal isoleucine attached to some peptide chains. | Carries un-sequenced peptide into the next cycle, increasing background noise. |

| Side Reactions | Chemical modifications to the peptide can block the reaction. | Prevents detection of this compound if the N-terminus is affected. |

| Extraction Losses | Physical loss of sample during extraction steps. | Reduces the amount of this compound available for analysis, especially at later cycles. |

Identification of Proteolytic Cleavage Sites and N-Terminal Modifications through this compound Analysis

Utility of this compound in Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic peptides for research, therapeutic, and diagnostic applications. gyrosproteintechnologies.com In SPPS, a peptide chain is built step-by-step while one end is anchored to a solid resin support. gyrosproteintechnologies.com While the process is highly efficient, it is essential to verify that the final product has the correct amino acid sequence. oup.com

Edman degradation serves as a critical quality control tool to confirm the authenticity of synthetic peptides. oup.com After a peptide, such as a synthetic version of human parathyroid hormone, is synthesized and purified, its sequence is confirmed by repetitive Edman degradation. oup.com The detection of this compound at the specific cycle where isoleucine was intended to be incorporated provides direct evidence of a successful synthesis. chemimpex.comoup.com This verification is crucial for ensuring the biological activity and reliability of synthetic peptides used in research and development. chemimpex.com

Contribution of this compound Analysis to Understanding Protein Folding Mechanisms

The primary sequence of amino acids in a protein dictates its final three-dimensional structure and, therefore, its biological function. wustl.edu The "protein folding problem" seeks to understand the mechanism by which this linear sequence directs the protein to fold into its unique native conformation. wustl.edu

The analysis of this compound, as an integral part of N-terminal sequencing, provides the fundamental primary structure information required to tackle this problem. chemimpex.comcreative-proteomics.com By accurately placing isoleucine and other residues in the sequence, researchers can begin to model and study the folding process. chemimpex.com Studies have shown that proteins often fold through the formation of cooperative structural units known as "foldons," which are building blocks of the native structure. nih.gov The assembly of these foldons is guided by the interactions encoded in the amino acid sequence. nih.gov Therefore, determining the exact sequence through methods that identify this compound is a foundational step in elucidating these complex folding pathways and understanding diseases that result from protein misfolding, such as Alzheimer's. chemimpex.com

Application in Chiral Resolution and Enantiomeric Purity Assessment within Research and Development

Chirality, or "handedness," is a critical property of molecules in biological systems. wikipedia.org Most amino acids exist as one of two mirror-image forms, or enantiomers (L- and D-forms), with proteins in nature being composed almost exclusively of L-amino acids. wikipedia.org Isoleucine is unique among the common amino acids in that it has two chiral centers, meaning it can exist as four different stereoisomers. cat-online.com

In pharmaceutical development, ensuring the enantiomeric purity of a drug is vital, as different enantiomers can have vastly different biological activities or toxicities. researchgate.netchemistrydocs.com this compound itself is a chiral molecule, and its analysis is part of a broader field of separating chiral compounds. chemimpex.com The chromatographic techniques, especially HPLC, used to separate the various PTH-amino acids are also employed for chiral resolution. cat-online.comsigmaaldrich.com By using a chiral stationary phase (CSP) in the HPLC column, it is possible to separate the enantiomers of amino acid derivatives. cat-online.com

The expertise and methods developed for resolving PTH-amino acids contribute to the technologies used for assessing the enantiomeric purity of amino acid building blocks used in peptide synthesis. chemimpex.comsigmaaldrich.com This ensures that synthetic peptides and peptide-based drugs are produced with the correct chirality, which is essential for their safety and efficacy. chemimpex.com

Biochemical Pathways of Isoleucine: Context for Pth Isoleucine Research and Derivatization

Current Understanding of Isoleucine Biosynthesis Pathways

In many plants and microorganisms, the biosynthesis of isoleucine begins with L-threonine and follows a well-established pathway that shares several enzymes with the biosynthesis of other branched-chain amino acids. wikipedia.orgresearchgate.net This metabolic route is subject to complex regulatory mechanisms to ensure the balanced production of these essential amino acids.

Role of Threonine Deaminase (IlvA) in Isoleucine Biosynthesis Initiation and Regulation

The isoleucine biosynthetic pathway is initiated by the enzyme L-threonine deaminase, also known as threonine dehydratase (IlvA). acs.orgbiorxiv.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the deamination of L-threonine to produce α-ketobutyrate (also called 2-oxobutanoate) and ammonia. uniprot.orgpurdue.edu The reaction proceeds in two main steps: the dehydration of threonine to form an unstable enamine intermediate (aminocrotonate), which then tautomerizes to its imine form (iminobutyrate). uniprot.org This intermediate is subsequently hydrolyzed, a step that can be accelerated by the RidA protein, to yield α-ketobutyrate. acs.orgbiorxiv.orguniprot.org

IlvA is a critical point of regulation in the pathway. nih.gov Its activity is allosterically regulated by the end-product of the pathway, isoleucine, which acts as a feedback inhibitor. researchgate.netjove.com This feedback inhibition was one of the earliest recognized examples of allosteric regulation. biorxiv.orgbiorxiv.org Conversely, valine, the product of a parallel biosynthetic pathway, can act as an allosteric activator, counteracting the inhibitory effect of isoleucine. uniprot.orgnih.govacs.org This interplay ensures a balanced synthesis of branched-chain amino acids. The binding of isoleucine to a regulatory site, distinct from the active site, induces a conformational change that reduces the enzyme's affinity for its substrate, threonine. jove.combiorxiv.org In Escherichia coli, the IlvA enzyme is a tetramer with four active sites and four inhibitor sites that bind isoleucine with high cooperativity. purdue.edu

Enzymatic Steps Involving Acetolactate Synthase and Other Key Enzymes in Isoleucine Precursor Formation

Following the formation of α-ketobutyrate, the subsequent steps in isoleucine biosynthesis are catalyzed by a series of enzymes that are also involved in valine biosynthesis. nih.gov

The second step is catalyzed by acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). wikipedia.orgyeastgenome.org This enzyme condenses α-ketobutyrate with a molecule of pyruvate (B1213749) to form 2-aceto-2-hydroxybutanoate, the initial precursor specific to the isoleucine pathway. yeastgenome.orgfrontiersin.org ALS is a complex enzyme, often composed of a large catalytic subunit and a smaller regulatory subunit. ebi.ac.uk These enzymes typically require thiamin diphosphate (B83284) (TPP), FAD, and a divalent metal ion for their catalytic activity. ebi.ac.uk

The subsequent enzymatic reactions leading to isoleucine are as follows:

Acetohydroxy acid isomeroreductase (IlvC): This enzyme catalyzes the simultaneous isomerization and reduction of 2-aceto-2-hydroxybutanoate to form (2R,3R)-2,3-dihydroxy-3-methylpentanoate. acs.org

Dihydroxyacid dehydratase (IlvD): This enzyme removes a water molecule from (2R,3R)-2,3-dihydroxy-3-methylpentanoate to yield 2-keto-3-methylvalerate (KMV). acs.org

Branched-chain amino acid transaminase (IlvE): In the final step, IlvE catalyzes the transfer of an amino group from an amino donor, typically glutamate, to 2-keto-3-methylvalerate, producing L-isoleucine. acs.org

Below is a table summarizing the core enzymes of the canonical isoleucine biosynthesis pathway.

| Enzyme | Gene (E. coli) | Function | Precursor(s) | Product |

| Threonine Deaminase | ilvA | Catalyzes the deamination of threonine. uniprot.orgpurdue.edu | L-Threonine | α-ketobutyrate |

| Acetolactate Synthase (AHAS) | ilvB, ilvN | Condenses α-ketobutyrate and pyruvate. yeastgenome.org | α-ketobutyrate, Pyruvate | 2-Aceto-2-hydroxybutanoate |

| Acetohydroxy acid Isomeroreductase | ilvC | Isomerization and reduction of the AHAS product. acs.org | 2-Aceto-2-hydroxybutanoate | (2R,3R)-2,3-dihydroxy-3-methylpentanoate |

| Dihydroxyacid Dehydratase | ilvD | Dehydration of the IlvC product. acs.org | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | 2-Keto-3-methylvalerate |

| Branched-chain Amino Acid Transaminase | ilvE | Transamination to form isoleucine. acs.org | 2-Keto-3-methylvalerate, Glutamate | L-Isoleucine, α-ketoglutarate |

Identification and Analysis of Alternative and "Underground" Pathways for Isoleucine Synthesis

While the threonine-dependent pathway is considered canonical, several alternative routes for isoleucine synthesis have been identified in various organisms, highlighting metabolic flexibility. nih.gov These pathways primarily offer different ways to produce the key intermediate, α-ketobutyrate.

One of the most studied alternative routes is the citramalate (B1227619) pathway . asm.orgmicrobiologyresearch.org In this pathway, citramalate synthase (CimA) catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate, which is then converted to α-ketobutyrate. frontiersin.orgmicrobiologyresearch.org This pathway has been identified in anaerobic bacteria, archaea, and some cyanobacteria like Cyanothece sp. ATCC 51142. asm.orgmicrobiologyresearch.org In Geobacter sulfurreducens, the citramalate-dependent pathway is the major route for isoleucine biosynthesis, with the threonine-dependent pathway playing a minor role. asm.org

Research into "underground" metabolism in E. coli has revealed novel, latent pathways for α-ketobutyrate production, which can be activated when the primary pathway (via IlvA) is disabled. nih.govsemanticscholar.org These pathways rely on the promiscuous activities of existing enzymes. semanticscholar.orgresearchgate.net Two such pathways have been demonstrated:

Aerobic Pathway: Under aerobic conditions, a novel pathway emerges based on the promiscuous cleavage of O-succinyl-L-homoserine (an intermediate in methionine biosynthesis) by cystathionine (B15957) γ-synthase (MetB) to produce α-ketobutyrate. semanticscholar.orgresearchgate.net

Anaerobic Pathway: Under anaerobic conditions, pyruvate formate-lyase (PFL) can catalyze the formation of α-ketobutyrate from propionyl-CoA and formate. nih.govsemanticscholar.orgresearchgate.net This route can contribute a significant fraction of isoleucine even in wild-type strains when propionate (B1217596) is available. semanticscholar.orgresearchgate.net

The existence of these alternative and underground pathways demonstrates significant metabolic redundancy and flexibility, allowing organisms to adapt to different environmental conditions and nutrient availability. nih.govsemanticscholar.org

Allosteric Regulation Mechanisms Governing Isoleucine Biosynthesis Enzymes

The isoleucine biosynthesis pathway is tightly controlled by allosteric regulation, a mechanism where a molecule binds to an enzyme at a site other than the active site, altering its activity. jove.com This allows the cell to efficiently manage the flow of metabolites and prevent the overproduction of the final product. jove.com

The primary site of regulation is threonine deaminase (IlvA) . As previously mentioned, it is subject to feedback inhibition by L-isoleucine. nih.govjove.com The binding of isoleucine to the enzyme's regulatory domain causes a conformational change that reduces the catalytic rate. jove.combiorxiv.org This inhibition is often cooperative, meaning the binding of one isoleucine molecule makes it easier for others to bind, leading to a sharp decrease in enzyme activity once a certain concentration of isoleucine is reached. purdue.edu The inhibitory effect of isoleucine can be reversed or antagonized by L-valine, which competes for binding at the regulatory site or binds to a distinct activator site. purdue.eduacs.org This complex regulation allows the cell to balance the production of isoleucine and valine, which share downstream enzymes. researchgate.net

Acetolactate synthase (ALS/AHAS) is another key regulatory point. researchgate.net This enzyme is also subject to feedback inhibition by valine, leucine (B10760876), and, in some cases, isoleucine. researchgate.netebi.ac.ukresearchgate.net The regulatory subunit of the enzyme is responsible for binding these effector molecules. ebi.ac.uk The existence of multiple ALS isozymes with different sensitivities to these inhibitors provides another layer of metabolic control in some bacteria. nih.gov The behavior of these allosterically regulated enzymes can often be described by the Monod-Wyman-Changeux (MWC) model, which explains how the binding of effectors shifts the equilibrium between more active and less active enzyme conformations. purdue.eduacs.org

Isoleucine Catabolism and the Generation of Key Metabolic Intermediates

Isoleucine is unique in that it is both a glucogenic and a ketogenic amino acid. wikipedia.orgmdpi.com Its degradation pathway involves a series of enzymatic steps that ultimately break down its carbon skeleton into two key metabolic intermediates: acetyl-CoA and propionyl-CoA. wikipedia.orgfrontiersin.org